2-methoxyethyl 5-(3-chlorophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
2-methoxyethyl 5-(3-chlorophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolo[3,2-a]pyrimidine family. These compounds are known for their diverse biological activities, including antitumor, antibacterial, and anti-inflammatory properties . The structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine makes it a promising scaffold for the design of new medicines .
Preparation Methods
The synthesis of 2-methoxyethyl 5-(3-chlorophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be achieved through various synthetic routes. One common method involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks such as α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . Another approach utilizes the reaction of ethyl 4-aryl-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylates with α-bromo ketones generated in situ .
Industrial production methods often employ green synthesis techniques to minimize environmental impact. For example, the use of vanadium oxide loaded on fluorapatite as a catalyst in a one-pot three-component fusion reaction has been shown to be effective . This method offers advantages such as rapid synthesis, mild reaction conditions, and eco-friendliness .
Chemical Reactions Analysis
2-methoxyethyl 5-(3-chlorophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s active methylene group (C2H2) is highly reactive toward electrophilic reagents, making it an attractive center for functionalization . Common reagents used in these reactions include α-bromo ketones, chloroacetic acid, and terminal alkynes . Major products formed from these reactions include ethyl 5-aryl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylates and diethyl 7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-2,6-dicarboxylate .
Scientific Research Applications
2-methoxyethyl 5-(3-chlorophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, its derivatives have shown high antitumor, antibacterial, and anti-inflammatory activities . The compound’s structural similarity to purine allows it to effectively bind to biological targets, making it a promising candidate for drug design .
Mechanism of Action
The mechanism of action of 2-methoxyethyl 5-(3-chlorophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s thiazolo[3,2-a]pyrimidine moiety can be readily modified by introducing new binding sites, optimizing the interaction between the ligand and the biological target . This structural similarity to purine allows it to effectively bind to enzymes and receptors involved in various biological processes . The active methylene group also plays a crucial role in its reactivity and functionalization .
Comparison with Similar Compounds
Compared to other similar compounds, 2-methoxyethyl 5-(3-chlorophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate stands out due to its unique combination of structural features and biological activities. Similar compounds include 2-substituted thiazolo[3,2-a]pyrimidines and benzo[4,5]thiazolo[3,2-a]pyrimidines . These compounds share the thiazolo[3,2-a]pyrimidine core but differ in their substituents and specific biological activities . The unique combination of a 3-chlorophenyl group and a 2-methoxyethyl ester in the compound provides distinct reactivity and potential for functionalization .
Biological Activity
2-Methoxyethyl 5-(3-chlorophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a thiazolo-pyrimidine derivative known for its diverse biological activities. This compound features a thiazole ring fused to a pyrimidine structure, which is recognized for its potential in medicinal chemistry. The presence of specific substituents, such as the 3-chlorophenyl and methoxyethyl groups, enhances its pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including condensation and cyclization processes. Key steps may include:
- Formation of Thiazole and Pyrimidine Rings : Utilizing biselectrophilic building blocks such as halogenated aromatic compounds and carbonyl derivatives.
- Reaction Conditions : Specific conditions like temperature control and solvent choice are crucial for achieving high yields (often above 90%) and purity.
Biological Activities
Research indicates that compounds with a thiazolo-pyrimidine structure exhibit significant biological activities, particularly in the following areas:
Antitumor Activity
Studies have shown that this compound can inhibit cellular replication processes, making it a candidate for cancer treatment. Its efficacy against various cancer cell lines has been documented, highlighting its potential as an antitumor agent.
Antimicrobial Properties
The compound demonstrates notable antimicrobial activity against various pathogens. Its unique structural features contribute to its ability to disrupt microbial cell functions.
The biological activity is attributed to its interaction with specific molecular targets involved in critical cellular pathways:
- NF-kB Pathway : Inhibition of this inflammatory pathway reduces cytokine production.
- Oxidative Stress Proteins : The compound targets proteins involved in oxidative stress responses.
Case Studies
Several case studies have explored the biological effects of similar thiazolo-pyrimidines:
- Antitumor Efficacy : A study demonstrated that thiazolo-pyrimidine derivatives significantly inhibited tumor growth in vivo models.
- Antimicrobial Testing : Another investigation reported that derivatives exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria.
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C19H21ClN2O4S |
---|---|
Molecular Weight |
408.9 g/mol |
IUPAC Name |
2-methoxyethyl 5-(3-chlorophenyl)-2-ethyl-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C19H21ClN2O4S/c1-4-14-17(23)22-16(12-6-5-7-13(20)10-12)15(11(2)21-19(22)27-14)18(24)26-9-8-25-3/h5-7,10,14,16H,4,8-9H2,1-3H3 |
InChI Key |
FCBAAZDYILRDAA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OCCOC)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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